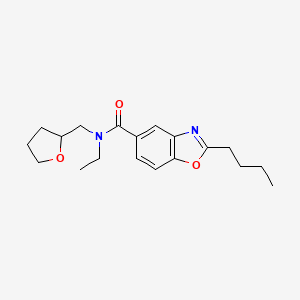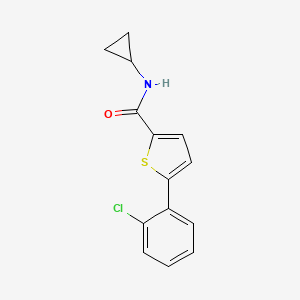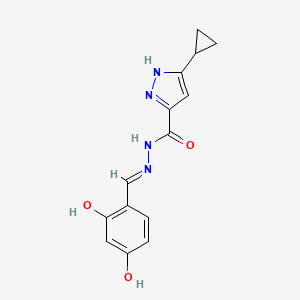![molecular formula C22H32N4O B6004448 2-{1-cyclohexyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6004448.png)
2-{1-cyclohexyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-cyclohexyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol, also known as BRL-15572, is a chemical compound used in scientific research. It belongs to the class of piperazine derivatives and has been found to have potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 2-{1-cyclohexyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol is not fully understood, but it is thought to act as a selective antagonist of the GABA-A receptor. This receptor is involved in the regulation of anxiety and stress, and its modulation by 2-{1-cyclohexyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol may contribute to its anxiolytic and antidepressant effects. 2-{1-cyclohexyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has also been found to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-{1-cyclohexyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has anxiolytic and antidepressant effects in animal models. It has also been found to inhibit the growth of certain tumor cells and induce apoptosis (programmed cell death) in cancer cells. 2-{1-cyclohexyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has been shown to affect the levels of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{1-cyclohexyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol in lab experiments is its selectivity for the GABA-A receptor, which allows for more specific investigation of the receptor's role in anxiety and stress. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experimental contexts.
Future Directions
There are several potential future directions for research on 2-{1-cyclohexyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its effects on the immune system, as it has been found to modulate the activity of certain immune cells. Further investigation of its mechanism of action and its effects on neurotransmitter systems may also provide insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-{1-cyclohexyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol involves the reaction of 1-cyclohexyl-4-(3-chlorobenzyl)piperazine with 1H-pyrazole-1-carboxaldehyde, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2-{1-cyclohexyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has been found to have potential applications in various fields of scientific research. It has been studied for its effects on the central nervous system, particularly in the treatment of anxiety and depression. It has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain tumor cells.
properties
IUPAC Name |
2-[1-cyclohexyl-4-[(3-pyrazol-1-ylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O/c27-15-10-22-18-24(13-14-25(22)20-7-2-1-3-8-20)17-19-6-4-9-21(16-19)26-12-5-11-23-26/h4-6,9,11-12,16,20,22,27H,1-3,7-8,10,13-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBXIHXFRDFKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-cyclohexyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)

![1-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6004392.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6004394.png)
![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)

![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6004407.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)

![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)



![4-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrochloride](/img/structure/B6004455.png)